Lipoxin A4

Description

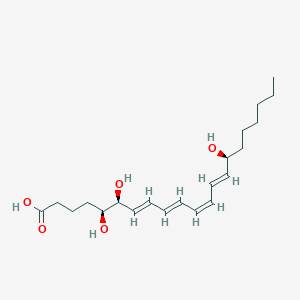

Structure

3D Structure

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lipoxin A4 discovery and history

An In-depth Technical Guide to the Discovery and History of Lipoxin A4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of this compound (LXA4) marked a pivotal moment in our understanding of the inflammatory response, shifting the paradigm from a passive decay of pro-inflammatory signals to an active, biochemically-mediated process of resolution. This guide provides a detailed chronicle of the discovery and history of this compound, from the foundational research in eicosanoids to the elucidation of its unique biosynthetic pathways, its characterization as a potent anti-inflammatory and pro-resolving mediator, and the subsequent discovery of its receptor and the aspirin-triggered epimers. We delve into the key experiments, the scientific reasoning behind them, and the technological advancements that enabled this journey. This document is intended for professionals in research and drug development who require a deep technical understanding of the origins and significance of this cornerstone of resolution physiology.

The Scientific Landscape: A World of Pro-Inflammatory Eicosanoids

Prior to the 1980s, the field of lipid mediator biology was dominated by the study of pro-inflammatory eicosanoids. The groundbreaking work of Sune Bergström, Bengt Samuelsson, and John Vane, which earned them the 1982 Nobel Prize in Physiology or Medicine, had elucidated the structures and functions of prostaglandins and thromboxanes—products of the cyclooxygenase (COX) pathway—and the leukotrienes, which are products of the lipoxygenase (LOX) pathway. These molecules were established as key drivers of the cardinal signs of inflammation: redness, swelling, heat, and pain. The prevailing view was that inflammation resolved passively once the production of these pro-inflammatory mediators ceased.

However, a critical question remained: was resolution simply a passive decay, or was it an active, programmed response? This question set the stage for a discovery that would fundamentally change the field.

The Genesis of an Idea: Lipoxygenase Interaction Products

The research that led to the discovery of lipoxins was born from the hypothesis that interactions between different lipoxygenase pathways could generate novel bioactive molecules. Scientists, including Charles N. Serhan, working in Bengt Samuelsson's laboratory at the Karolinska Institute, noted that individual cells involved in the inflammatory response, such as neutrophils and platelets, possessed distinct lipoxygenase enzymes (5-LOX in neutrophils, 12-LOX in platelets). The central idea was that during inflammation, when different cell types are in close proximity, metabolic intermediates could be shuttled from one cell to another, leading to the creation of "lipoxygenase interaction products"[1].

The Discovery: Isolating a New Class of Eicosanoids (1984)

The seminal discovery of this compound and its isomer Lipoxin B4 was reported in 1984 by Serhan, Hamberg, and Samuelsson[2]. The team's work demonstrated that human neutrophils, when stimulated, produced these novel compounds[2].

Core Experimental Rationale and Protocol

The causality behind the experimental design was to mimic an inflammatory state in vitro and analyze the complete profile of lipid mediators produced. Human neutrophils were chosen as they are the first responders in acute inflammation and are rich in 5-lipoxygenase.

Experimental Protocol: Isolation and Stimulation of Human Neutrophils for Lipoxin Generation

-

Cell Isolation:

-

Whole blood is drawn from healthy human donors.

-

Neutrophils (polymorphonuclear leukocytes, PMNs) are isolated using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Erythrocytes are removed by hypotonic lysis.

-

The resulting PMN population is washed and resuspended in a buffered salt solution to a concentration of 50x10^6 cells/mL. Purity is assessed via microscopy to be >95%.

-

-

Cellular Stimulation:

-

The neutrophil suspension is warmed to 37°C.

-

Stimulation is initiated by adding the calcium ionophore A23187 (to increase intracellular Ca2+, activating phospholipases and LOX pathways) and an exogenous source of arachidonic acid or an intermediate like 15-Hydroxyeicosatetraenoic acid (15-HETE). The rationale for adding 15-HETE was to test the "interaction product" hypothesis directly.

-

-

Lipid Mediator Extraction:

-

After a defined incubation period (e.g., 20 minutes), the reaction is terminated by adding two volumes of cold methanol to precipitate proteins.

-

The sample is acidified to pH 3.5 to protonate the carboxylic acid groups of the eicosanoids, making them extractable into an organic solvent.

-

Extraction is performed using a solid-phase extraction (SPE) column (e.g., C18 Sep-Pak), which retains the lipophilic molecules.

-

The retained lipids are eluted with methyl formate.

-

-

Analysis and Structural Elucidation:

-

The extracted material is concentrated and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

A key feature that distinguished the new compounds was their unique ultraviolet (UV) absorbance spectrum, which showed a characteristic triplet of absorbance with a maximum at ~301 nm. This signature indicated the presence of a conjugated tetraene chromophore, a structure not seen before in eicosanoids.

-

Fractions corresponding to the novel UV-absorbing peaks were collected.

-

The precise chemical structure was determined using gas chromatography-mass spectrometry (GC-MS) after derivatization, confirming them as trihydroxytetraenoic acid derivatives of arachidonic acid.

-

This rigorous analytical chemistry approach led to the identification of two primary isomers, which they named This compound (LXA4) and Lipoxin B4 (LXB4) [1].

Unraveling Biosynthesis: The Concept of Transcellular Metabolism

Further research revealed that lipoxins are not typically produced in significant quantities by a single cell type but are instead generated through cooperative interactions between different cells, a process termed transcellular biosynthesis[2][3]. This was a major conceptual advance, highlighting the importance of intercellular communication in generating bioactive mediators.

Two primary pathways for LXA4 biosynthesis were identified:

-

Neutrophil-Platelet Interaction: Neutrophils, upon activation, generate Leukotriene A4 (LTA4) via the 5-LOX pathway. This unstable epoxide intermediate is then released and taken up by adjacent platelets, which utilize their 12-LOX enzyme to convert LTA4 into LXA4 and LXB4[4].

-

Epithelial/Endothelial-Neutrophil Interaction: Cells like airway epithelial cells or endothelial cells can convert arachidonic acid into 15-HETE via their 15-LOX enzyme. This intermediate is then transferred to neutrophils, which use their 5-LOX to complete the synthesis of LXA4[5].

Diagram: Transcellular Biosynthesis of this compound Caption: Interaction between a neutrophil and a platelet leading to the synthesis of this compound from arachidonic acid.

A Paradigm Shift: From Pro-inflammatory Signal to Pro-Resolving Mediator

Initially, the biological function of lipoxins was unclear. Early reports suggested they could elicit some pro-inflammatory responses, such as superoxide anion generation in neutrophils[2]. However, this was observed at higher concentrations. As research progressed with more refined biological assays, a profoundly different picture emerged.

At nanomolar concentrations, LXA4 was found to be a potent "stop signal" for inflammation[6]. Its primary functions were characterized as:

-

Inhibition of Neutrophil Chemotaxis and Infiltration: LXA4 actively halts the recruitment of neutrophils to the site of inflammation, preventing excessive tissue damage[5].

-

Stimulation of Monocyte Chemotaxis: It promotes the recruitment of monocytes, which are precursors to macrophages.

-

Promotion of Macrophage Efferocytosis: LXA4 enhances the ability of macrophages to engulf and clear apoptotic neutrophils, a critical step for the resolution of inflammation[5].

These findings established LXA4 as the first identified member of a new class of molecules: Specialized Pro-resolving Mediators (SPMs) . This discovery fundamentally shifted the understanding of inflammation from a process that simply "fades away" to one that is actively terminated by a dedicated biochemical program[1].

Aspirin's New Trick: The Discovery of Aspirin-Triggered Lipoxins (ATLs)

For over a century, aspirin (acetylsalicylic acid) has been a cornerstone anti-inflammatory drug, with its primary mechanism known to be the irreversible inhibition of COX enzymes[7]. In the 1990s, Serhan's group made another landmark discovery that added a new dimension to aspirin's mechanism of action.

They found that aspirin, by acetylating the COX-2 enzyme, does not completely abolish its activity. Instead, it alters its catalytic function, switching it from a cyclooxygenase to a lipoxygenase-like enzyme[7]. This aspirin-modified COX-2 converts arachidonic acid into 15(R)-HETE, a stereoisomer of the 15(S)-HETE produced by 15-LOX. This 15(R)-HETE is then processed by 5-LOX in neutrophils to produce 15-epi-Lipoxin A4 , also known as the Aspirin-Triggered Lipoxin (ATL) [1][6].

These ATLs were found to be as potent, and in some cases more resistant to metabolic inactivation, than native LXA4, providing a novel explanation for aspirin's powerful anti-inflammatory and pro-resolving effects[1][7].

Diagram: Biosynthesis of Aspirin-Triggered this compound (15-epi-LXA4) Caption: Aspirin's acetylation of COX-2 initiates the pathway for 15-epi-LXA4 synthesis.

The Receptor: ALX/FPR2 as the Mediator of LXA4 Action

A critical step in validating LXA4 as a true signaling molecule was the identification of its cellular receptor. Through extensive research involving radioligand binding studies and expression cloning, the receptor for LXA4 was identified as the formyl peptide receptor 2 (FPR2) , also known as the This compound receptor (ALX) [8].

ALX/FPR2 is a G-protein coupled receptor (GPCR) that, interestingly, can be engaged by both pro-inflammatory ligands (like Serum Amyloid A) and pro-resolving ligands (like LXA4 and Annexin-A1)[5]. The binding of LXA4 to ALX/FPR2 on neutrophils initiates intracellular signaling cascades that ultimately block pro-inflammatory signals (e.g., calcium mobilization and chemotaxis) and activate pro-resolving functions[8]. This dual-ligand nature of the receptor places it as a critical control point in the balance between inflammation and resolution.

Conclusion: The Legacy of this compound

The discovery of this compound was not merely the identification of a new molecule, but the unveiling of a new biological concept: active resolution of inflammation. This journey, from the initial hypothesis of "lipoxygenase interaction products" to the elucidation of transcellular biosynthesis and the unexpected role of aspirin, has paved the way for the discovery of other families of Specialized Pro-resolving Mediators, including resolvins, protectins, and maresins. The history of LXA4 is a testament to the power of hypothesis-driven research, rigorous analytical science, and the pursuit of unexpected findings. For drug development professionals, the LXA4 pathway continues to be a highly attractive target for a new generation of "resolution-based" therapeutics designed to treat a wide array of chronic inflammatory diseases by mimicking the body's own natural healing processes[5][9].

References

-

Bannenberg, G. L., & Serhan, C. N. (2010). Specialized pro-resolving lipid mediators in the inflammatory response: An update. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(12), 1260–1273. [Link]

-

Chiang, N., Fierro, I. M., Gronert, K., & Serhan, C. N. (2000). Activation of this compound Receptors by Aspirin-Triggered Lipoxins and Select Peptides Evokes Ligand-Specific Responses in Inflammation. The Journal of Experimental Medicine, 191(7), 1197–1208. [Link]

-

Maderna, P., & Godson, C. (2003). Lipoxins: resolution of inflammation. Science and Culture, 29(s1), i7-i10. [Link]

-

Serhan, C. N., Hamberg, M., & Samuelsson, B. (1984). Lipoxins: novel series of biologically active compounds formed from arachidonic acid in human leukocytes. Proceedings of the National Academy of Sciences, 81(17), 5335-5339. [Link]

-

Serhan, C. N. (2002). Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution. Prostaglandins, Leukotrienes and Essential Fatty Acids, 66(2-3), 141-162. [Link]

-

Serhan, C. N. (2005). Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution. Prostaglandins, Leukotrienes and Essential Fatty Acids, 73(3-4), 141-162. [Link]

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]

-

Serhan, C. N., & Levy, B. D. (2018). Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators. Journal of Clinical Investigation, 128(7), 2657–2669. [Link]

-

Schopfer, F. J., et al. (2024). This compound yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling. Journal of Lipid Research. [Link]

-

Wikipedia contributors. (2023). Lipoxin. In Wikipedia, The Free Encyclopedia. [Link]

-

Chandrasekharan, J. A., & Sharma-Walia, N. (2015). Lipoxins: nature's way to resolve inflammation. Journal of Inflammation Research, 8, 181–192. [Link]

-

N'JOY Biochemistry. (2021, June 19). Eicosanoids part 2 (Leukotrienes, Lipoxins) | Lipid Chemistry-12 | Biochemistry [Video]. YouTube. [Link]

Sources

- 1. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoxin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Therapeutic Potential of this compound in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Researcher's Guide to the Neutrophil-Mediated Biosynthesis of Lipoxin A4: Mechanisms and Methodologies

Section 1: The Paradigm Shift in Inflammation—An Introduction to Lipoxin A4

For decades, the resolution of inflammation was considered a passive process, the simple dissipation of pro-inflammatory signals. However, a paradigm shift has revealed that resolution is an active, highly orchestrated biological process. Central to this are Specialized Pro-Resolving Mediators (SPMs), a super-family of lipid autacoids that actively "turn off" the inflammatory response and promote tissue repair. This compound (LXA4), a potent member of this family, stands out for its profound anti-inflammatory and pro-resolving actions, primarily by inhibiting neutrophil infiltration and promoting the non-phlogistic clearance of apoptotic cells by macrophages.[1][2] Derived from arachidonic acid, the very same precursor of pro-inflammatory prostaglandins and leukotrienes, LXA4 represents a critical checkpoint in the inflammatory cascade, making its biosynthesis a key area of interest for therapeutic development.[2]

Section 2: The Core Enzymatic Cascade—A Tale of Cellular Cooperation

The biosynthesis of this compound (LXA4) is a testament to intricate cellular communication, most notably occurring via transcellular pathways where cells in close proximity collaborate by exchanging enzymatic intermediates.[3] Neutrophils, as primary responders in acute inflammation, are central players, but they often require a partner cell—such as a platelet or an epithelial cell—to complete the synthetic sequence.[4][5]

The canonical pathways involving neutrophils are initiated from the polyunsaturated fatty acid, arachidonic acid (AA), and hinge on the sequential action of different lipoxygenase (LO) enzymes.[6]

Pathway 1: The Platelet-Neutrophil Axis

In the vascular environment, activated neutrophils and platelets frequently interact. This pathway is a prime example of transcellular synthesis.[4][7]

-

Neutrophil Activation and LTA4 Generation: Upon stimulation by inflammatory signals, 5-lipoxygenase (5-LO) in the neutrophil, in conjunction with its activating protein (FLAP), metabolizes arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4).[5][8]

-

Transcellular Transfer: The neutrophil-derived LTA4 is then shuttled to an adjacent, adherent platelet.[5][7]

-

Final Conversion by Platelet 12-LO: Platelets, which are rich in 12-lipoxygenase (12-LO), convert the received LTA4 into this compound and its isomer, Lipoxin B4.[7][9]

This cooperative process is a major route for LXA4 formation within the vasculature, effectively repurposing a pro-inflammatory leukotriene intermediate into a potent pro-resolving signal.[4]

Pathway 2: The Epithelial/Monocyte-Neutrophil Axis

At mucosal surfaces or within tissues, a different transcellular route is prominent, involving cells that express 15-lipoxygenase (15-LO).[4][10]

-

15-LO-Mediated Initiation: Cells such as airway epithelial cells or monocytes are stimulated (e.g., by cytokines like IL-4 or IL-13) to convert arachidonic acid into 15-hydroxyeicosatetraenoic acid (15-HETE).[3][10]

-

Transfer to Neutrophils: This stable intermediate, 15-HETE, is released and rapidly taken up by nearby neutrophils.[3]

-

5-LO Action in Neutrophils: Inside the neutrophil, 5-LO acts on the acquired 15-HETE to complete the synthesis of LXA4.[4][11]

A crucial aspect of this pathway is that it not only generates LXA4 but also diverts the substrate pool, thereby reducing the formation of pro-inflammatory leukotrienes like LTB4.[4]

Section 3: Visualizing the Biosynthetic Pathways

To provide a clear visual representation of these cooperative processes, the following diagrams illustrate the key transcellular routes for LXA4 biosynthesis.

Caption: Platelet-Neutrophil Transcellular Biosynthesis of LXA4.

Sources

- 1. Therapeutic Potential of this compound in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (LXA4) as a Potential Drug for Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin - Wikipedia [en.wikipedia.org]

- 6. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Endogenous Synthesis of Lipoxin A4

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory molecules that broadly suppress the immune response, LXA4 actively orchestrates the return to tissue homeostasis. Understanding the nuances of its endogenous synthesis is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LXA4, detailing the enzymatic machinery, cellular cooperativity, and regulatory mechanisms that govern its production. Furthermore, this guide offers practical insights into experimental methodologies for studying LXA4 synthesis, from in vitro cell culture models to analytical quantification, equipping researchers with the foundational knowledge to explore this critical pro-resolving pathway.

Introduction: The Resolution of Inflammation and the Role of this compound

Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is now understood to be an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators (SPMs), including the lipoxins, are key players in this process.[1]

This compound (LXA4), an eicosanoid derived from arachidonic acid, was one of the first SPMs to be identified.[2][3] Its biological actions are multifaceted and include inhibiting neutrophil infiltration, stimulating the non-phlogistic phagocytosis of apoptotic cells by macrophages, and promoting tissue repair.[1][4] A thorough understanding of how LXA4 is synthesized endogenously is crucial for the development of novel therapeutics that can promote the resolution of inflammation.

The Precursor: Arachidonic Acid

The biosynthesis of all lipoxins begins with the 20-carbon polyunsaturated fatty acid, arachidonic acid (AA). AA is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A2 (PLA2) in response to various cellular stimuli. The availability of free AA is the rate-limiting step for the synthesis of eicosanoids, including lipoxins.

Core Biosynthetic Pathways of this compound

The synthesis of LXA4 is a prime example of intricate intercellular communication, often requiring the coordinated action of different cell types in a process known as transcellular biosynthesis.[1] There are three primary pathways for the endogenous production of LXA4.

The 15-LOX/5-LOX Pathway

This pathway involves the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[1][2]

-

Step 1: 15-LOX-mediated oxygenation of Arachidonic Acid. In cells such as epithelial cells, monocytes, and eosinophils, 15-LOX introduces molecular oxygen at carbon-15 of arachidonic acid, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[5][6] This intermediate is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

-

Step 2: Transcellular transfer and 5-LOX-mediated conversion. 15(S)-HETE is released from the donor cell and taken up by neutrophils, which are rich in 5-LOX.[5] Inside the neutrophil, 5-LOX converts 15(S)-HETE into an unstable epoxide intermediate, 5(6)-epoxy-15(S)-hydroxy-eicosatetraenoic acid.

-

Step 3: Enzymatic hydrolysis to this compound. This epoxide intermediate is then enzymatically hydrolyzed to form this compound (5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid).[2]

Caption: The 15-LOX/5-LOX pathway for this compound synthesis.

The 5-LOX/12-LOX Pathway

This pathway is a classic example of transcellular biosynthesis involving neutrophils and platelets.[6][7]

-

Step 1: 5-LOX-mediated formation of Leukotriene A4 in Neutrophils. Upon activation, neutrophils metabolize arachidonic acid via the 5-LOX pathway to produce the unstable epoxide, Leukotriene A4 (LTA4).

-

Step 2: Transcellular transfer of LTA4 to Platelets. LTA4 is released from the neutrophil and rapidly taken up by adjacent platelets.[7]

-

Step 3: 12-LOX-mediated conversion to this compound in Platelets. Platelets, which are rich in 12-lipoxygenase (12-LOX), convert LTA4 into LXA4 and its isomer, Lipoxin B4 (LXB4).[7]

Caption: The 5-LOX/12-LOX pathway for this compound synthesis.

Aspirin-Triggered Lipoxin (ATL) Synthesis

A unique pathway for the generation of a stereoisomer of LXA4, 15-epi-LXA4 (also known as Aspirin-Triggered Lipoxin or ATL), is initiated by the action of aspirin on cyclooxygenase-2 (COX-2).[5][8]

-

Step 1: Aspirin-mediated acetylation of COX-2. Aspirin irreversibly acetylates a serine residue in the active site of COX-2, which alters its catalytic activity. Instead of producing prostaglandins, the acetylated COX-2 converts arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).[9] This occurs primarily in endothelial and epithelial cells where COX-2 is expressed.[10]

-

Step 2: Transcellular transfer and 5-LOX-mediated conversion. 15(R)-HETE is then released and taken up by neutrophils.

-

Step 3: 5-LOX-mediated formation of 15-epi-LXA4. In neutrophils, 5-LOX metabolizes 15(R)-HETE to generate 15-epi-LXA4. 15-epi-LXA4 is more resistant to metabolic inactivation than native LXA4, prolonging its pro-resolving actions.

Caption: Aspirin-Triggered Lipoxin (15-epi-LXA4) synthesis pathway.

Experimental Methodologies for Studying this compound Synthesis

Investigating the endogenous synthesis of LXA4 requires a combination of in vitro cell culture systems and sophisticated analytical techniques.

In Vitro Models for this compound Synthesis

-

Neutrophil-Platelet Co-culture for 5-LOX/12-LOX Pathway:

-

Isolate human neutrophils and platelets from peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Co-incubate neutrophils and platelets at a physiological ratio (e.g., 1:50 to 1:100) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Simultaneously stimulate both cell types with agonists such as f-Met-Leu-Phe (fMLP) for neutrophils and thrombin for platelets to initiate the synthesis.[7]

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by adding a cold organic solvent (e.g., methanol) and proceed with lipid extraction.

-

-

Epithelial Cell Culture for 15-LOX Precursor Generation:

-

Culture human bronchial epithelial cells (NHBE) or other relevant epithelial cell lines to confluence.

-

Stimulate the cells with pro-inflammatory cytokines such as IL-1β to upregulate COX-2 expression for studying the aspirin-triggered pathway.[8]

-

For the 15-LOX pathway, cells can be treated with stimuli known to induce 15-LOX expression or activity.

-

To study the aspirin-triggered pathway, pre-treat the cells with aspirin before adding arachidonic acid.

-

Collect the cell culture supernatant containing the released 15-HETE or 15(R)-HETE for subsequent addition to neutrophil cultures or for direct analysis.

-

Extraction of Lipoxins from Biological Samples

Solid-phase extraction (SPE) is a widely used and effective method for purifying and concentrating lipoxins from complex biological matrices like cell culture supernatants, plasma, or tissue homogenates.[11][12][13]

Step-by-Step Solid-Phase Extraction Protocol:

-

Sample Acidification: Acidify the aqueous sample (e.g., cell culture supernatant) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl). This protonates the carboxylic acid group of the lipoxins, making them less polar and facilitating their retention on a reversed-phase sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (e.g., 5-10 mL) followed by water (e.g., 5-10 mL).[13]

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a non-polar solvent like hexane to remove non-polar lipids, followed by an aqueous wash (e.g., water/methanol 9:1, v/v) to remove polar interferences.[13]

-

Elution: Elute the lipoxins from the cartridge with a suitable organic solvent, such as methyl formate or ethyl acetate (e.g., 5-10 mL).[13]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of the mobile phase used for LC-MS/MS analysis (e.g., methanol/water, 50:50, v/v).[13]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipoxins.

Key Parameters for LC-MS/MS Analysis:

| Parameter | Typical Conditions | Rationale |

| Chromatography | ||

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) | Provides good separation of lipoxins from other eicosanoids based on their hydrophobicity.[14][15] |

| Mobile Phase | A: Water with 0.02% formic acid; B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.02% formic acid | Volatile mobile phases are essential for MS compatibility. The gradient elution from a lower to a higher percentage of organic solvent separates the analytes.[16][17] |

| Flow Rate | 0.2-0.4 mL/min | Optimized for the column dimensions to achieve good chromatographic resolution. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group of lipoxins is readily deprotonated, forming negative ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for LXA4 and its internal standard. |

| MRM Transitions | LXA4: e.g., m/z 351.2 -> 115.1; Deuterated LXA4 (internal standard): e.g., m/z 356.2 -> 115.1 | These transitions are characteristic of the fragmentation of LXA4 and are used for its specific detection and quantification. |

Validation of the LC-MS/MS Method: A robust LC-MS/MS method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[18][19][20] The use of a stable isotope-labeled internal standard (e.g., d5-LXA4) is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Lipoxygenase Activity Assays

Assessing the activity of the key enzymes involved in LXA4 synthesis can provide valuable insights. Spectrophotometric assays are commonly used for this purpose.

General Principle of Lipoxygenase Activity Assay: Lipoxygenases catalyze the formation of conjugated dienes from polyunsaturated fatty acids like arachidonic acid. These conjugated dienes have a characteristic UV absorbance at 234 nm.[21][22][23]

Spectrophotometric Lipoxygenase Activity Assay Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4) and the substrate (e.g., sodium linoleate or arachidonic acid).

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

The rate of increase in absorbance is directly proportional to the lipoxygenase activity.

Regulation of this compound Synthesis

The endogenous synthesis of LXA4 is tightly regulated at multiple levels:

-

Substrate Availability: The release of arachidonic acid from membrane phospholipids by PLA2 is a key regulatory step.

-

Enzyme Expression and Activity: The expression and activity of the lipoxygenases (5-LOX, 12-LOX, 15-LOX) and COX-2 are regulated by various stimuli, including cytokines and growth factors. For example, pro-inflammatory cytokines can upregulate COX-2 expression, priming the system for aspirin-triggered lipoxin synthesis.[8]

-

Cellular Interactions: The proximity and activation state of the different cell types involved in transcellular biosynthesis are critical for efficient LXA4 production.

Conclusion

The endogenous synthesis of this compound is a sophisticated and highly regulated process that underscores the complexity of the resolution of inflammation. Its reliance on transcellular biosynthesis highlights the importance of intercellular communication in maintaining tissue homeostasis. For researchers in drug discovery and development, a deep understanding of these synthetic pathways and the methodologies to study them is essential. By elucidating the mechanisms that govern LXA4 production, we can identify novel therapeutic targets and develop innovative strategies to promote the resolution of inflammation in a wide range of diseases.

References

- Ariel, A., & Serhan, C. N. (2007). Lipoxins and resolvins in the resolution of inflammation. Journal of Lipid Research, 48(9), 1967–1976.

- Bandeira-Melo, C., & Weller, P. F. (2005). Lipoxins and other lipid mediators in the resolution of inflammation. Current Opinion in Immunology, 17(2), 177–182.

- Chiang, N., Arita, M., & Serhan, C. N. (2005). Anti-inflammatory circuitry: lipoxin, aspirin-triggered lipoxins and their receptor ALX.

- Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: resolvins, protectins, and maresins. Proceedings of the National Academy of Sciences, 109(37), E2482–E2491.

- Ferreirós, N., Homann, J., & Geisslinger, G. (2014).

- Gladine, C., Newman, J. W., & Durand, T. (2019). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Free Radical Biology and Medicine, 144, 72–84.

- Gobbetti, T., Le Faouder, P., & Gronert, K. (2023). Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells. PLoS One, 18(4), e0284483.

- Gonzalez-Covarrubias, V. (2023). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 15(7), 429.

- Serhan, C. N., & Sheppard, K. A. (1990). Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro.

- Kieran, N. E., Maderna, P., & Godson, C. (2009). Lipoxins: resolutionary road. British journal of pharmacology, 158(4), 947–959.

- Li, H., & Zeldin, D. C. (2023). Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways. International Journal of Molecular Sciences, 24(17), 13324.

- Lima-Garcia, J. F., Dutra, R. C., & Calixto, J. B. (2011). The role of lipoxygenase pathway in the development of inflammatory pain. Current pharmaceutical design, 17(13), 1296–1307.

- Nascimento-Silva, V., Arruda, M. A., Barja-Fidalgo, C., Villela, C. G., & Fierro, I. M. (2005). Novel lipid mediator aspirin-triggered this compound induces heme oxygenase-1 in endothelial cells. American journal of physiology. Cell physiology, 289(3), C557–C563.

- Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2015). A rapid and robust LC-MS/MS method for the simultaneous determination of 65 eicosanoids and other oxylipins. Journal of lipid research, 56(3), 724–735.

- Pastore, D., Fratianni, A., & Mastrodonato, F. (2000). A practical spectrophotometric approach for the determination of lipoxygenase activity of durum wheat. Journal of Cereal Science, 31(1), 45-52.

- Pavan, B., Biondi, C., & Dalpiaz, A. (2016). The controversial role of this compound in the resolution of inflammation.

- Ramis, I., Mancera, R. L., & Llinàs, A. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(01), 173-181.

- Romano, M., Cianci, E., & Recchiuti, A. (2010). Lipoxins and aspirin-triggered lipoxins in resolution of inflammation. European journal of pharmacology, 643(1), 1-11.

- Schopfer, F. J., & Freeman, B. A. (2014).

- Serhan, C. N. (2007). Resolution phase of inflammation: novel endogenous anti-inflammatory and pro-resolving lipid mediators and pathways. Annual review of immunology, 25, 101-137.

- Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution. Chemical reviews, 111(10), 5922-5943.

- Serhan, C. N., Hamberg, M., & Samuelsson, B. (1984). Lipoxins: novel series of biologically active compounds formed from arachidonic acid in human leukocytes. Proceedings of the National Academy of Sciences, 81(17), 5335-5339.

- Serhan, C. N. (1994). Lipoxin biosynthesis and its impact in inflammatory and vascular events. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1212(1), 1-25.

- Spite, M., & Serhan, C. N. (2010). Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins.

- Sun, A. R., Wu, X., & Liu, B. (2023). Synthesis of lipoxin. Three major lipoxygenases (LO)

- Vlasova, I. I. (2018).

- Wang, Y., & DuBois, R. N. (2010). Eicosanoids and cancer.

- Wu, S. H., & Lu, C. (2023). Nanostructured this compound: Understanding Its Biological Behavior and Impact on Alzheimer's Disease (Proof of Concept). International Journal of Molecular Sciences, 24(11), 9358.

- Ye, Y., & Lin, Y. (2022). Therapeutic Potential of this compound in Chronic Inflammation: Focus on Cardiometabolic Disease. Journal of medicinal chemistry, 65(13), 8753-8774.

- Zhang, X., & Hu, J. (2023). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 28(13), 5133.

-

Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

GitHub. (n.d.). Complex GraphViz DOT Sample. Retrieved from [Link]

-

The Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. Retrieved from [Link]

-

MDPI. (2022). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Retrieved from [Link]

-

ResearchGate. (2006). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved from [Link]

-

Medium. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

-

Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

-

Protocols.io. (2020). Lipoxygenase activity determination V.1. Retrieved from [Link]

-

Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

Sources

- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Therapeutic Potential of this compound in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells | PLOS One [journals.plos.org]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 14. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. Lipoxygenase activity determination [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

Lipoxin A4: A Keystone Mediator in the Resolution of Inflammation and Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipoxin A4 (LXA4) is a potent, endogenously produced specialized pro-resolving mediator (SPM) that actively orchestrates the termination of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic disease. As a member of the lipoxin family of eicosanoids, LXA4 emerges during the inflammatory response, signaling a shift from pro-inflammatory leukotriene production to the generation of anti-inflammatory and pro-resolving molecules. This guide provides a comprehensive technical overview of the biosynthesis, signaling mechanisms, and multifaceted roles of this compound in the context of innate immunity. It is designed to serve as a foundational resource for researchers exploring the therapeutic potential of targeting inflammation resolution pathways. We delve into the intricate cell-cell interactions that govern LXA4 synthesis, its engagement with the primary receptor ALX/FPR2, and the subsequent modulation of key innate immune cells, including neutrophils, macrophages, and dendritic cells. Furthermore, this document furnishes detailed, field-proven experimental protocols for the quantification of LXA4 and the functional assessment of its effects on innate immune cells in vitro and in vivo.

The Biosynthesis of this compound: A Transcellular Symphony

This compound is not the product of a single cell type but is primarily generated through sophisticated transcellular biosynthetic pathways that involve the sequential action of different lipoxygenase (LOX) enzymes in interacting cells. This requirement for cell-cell cooperation ensures that LXA4 is produced at the precise time and location where it is needed—at the peak of an inflammatory response. The primary precursor for LXA4 is arachidonic acid (AA), an omega-6 fatty acid released from cell membranes by phospholipase A2.

There are two main enzymatic routes for LXA4 biosynthesis:

-

The 5-LOX/12-LOX Pathway: This is a classic pathway often initiated during neutrophil-platelet interactions. Neutrophils, upon activation, utilize 5-lipoxygenase (5-LOX) to convert AA into leukotriene A4 (LTA4). This unstable epoxide intermediate is then transferred to adjacent platelets, which express 12-lipoxygenase (12-LOX). The platelet 12-LOX metabolizes LTA4 to generate this compound.

-

The 15-LOX/5-LOX Pathway: This pathway is prominent at mucosal surfaces, such as in the airway epithelium. Epithelial cells express 15-lipoxygenase (15-LOX), which oxygenates AA to form 15-hydroxyeicosatetraenoic acid (15-HETE). This intermediate is then taken up by nearby leukocytes, such as neutrophils, which employ their 5-LOX to convert 15-HETE into LXA4.

A therapeutically significant variation of this pathway is triggered by aspirin. Aspirin acetylates and modifies the enzymatic activity of cyclooxygenase-2 (COX-2), shifting it from a prostaglandin-producing enzyme to a 15-LOX-like enzyme. This aspirin-triggered COX-2 activity converts AA to 15(R)-HETE, a stereoisomer of the product from 15-LOX. This intermediate is then processed by leukocyte 5-LOX to form 15-epi-LXA4, also known as an Aspirin-Triggered Lipoxin (ATL). This epimer is more resistant to metabolic inactivation than native LXA4 but retains potent anti-inflammatory and pro-resolving activities.

LXA4's Functional Impact on Innate Immune Cells

LXA4's pro-resolving actions are most evident in its profound ability to reprogram the function of key innate immune cells, effectively switching them from pro-inflammatory aggressors to peaceful custodians of tissue repair.

Neutrophils: The "Stop" Signal for the First Responders

Neutrophils are the vanguard of the innate immune response, but their prolonged presence and degranulation can cause significant collateral tissue damage. LXA4 acts as a potent "stop" signal for these cells.

-

Inhibition of Chemotaxis and Infiltration: LXA4 effectively inhibits neutrophil chemotaxis toward pro-inflammatory signals like LTB4 and fMLP, thereby halting further recruitment to the site of inflammation.

-

Reduced Adhesion and Transmigration: It downregulates the expression of adhesion molecules on both neutrophils and endothelial cells, preventing neutrophils from sticking to the blood vessel wall and migrating into the tissue.

-

Promotion of Apoptosis and Clearance: LXA4 can promote the apoptosis (programmed cell death) of neutrophils, a crucial step for their non-inflammatory removal. This is coupled with its potent stimulation of macrophage-mediated clearance of these apoptotic neutrophils (efferocytosis).

Macrophages: The "Clean-up Crew" and Conductors of Repair

LXA4 transforms macrophages from inflammatory M1-like cells into anti-inflammatory, pro-resolving M2-like cells.

-

Stimulation of Efferocytosis: One of the hallmark functions of LXA4 is its potent stimulation of efferocytosis—the engulfment of apoptotic cells by macrophages. This process is inherently anti-inflammatory and prevents the release of damaging intracellular contents from necrotic cells.

-

Polarization to M2 Phenotype: LXA4 promotes the polarization of macrophages towards an M2 "alternatively activated" phenotype. These M2 macrophages are characterized by the production of anti-inflammatory cytokines like IL-10 and are actively involved in tissue remodeling and repair.

-

Suppression of Pro-inflammatory Cytokine Production: LXA4 directly inhibits the production of TNF-α, IL-1β, and other pro-inflammatory mediators by macrophages in response to stimuli like lipopolysaccharide (LPS).

Dendritic Cells: Modulating the Bridge to Adaptive Immunity

Dendritic cells (DCs) are critical for initiating adaptive immune responses. LXA4 can modulate DC maturation and function, thereby preventing an excessive or prolonged adaptive immune reaction. It has been shown to negatively regulate the LPS-induced differentiation and maturation of dendritic-like cells, as indicated by reduced expression of co-stimulatory molecules like CD80 and CD86.

| Immune Cell Type | Key Pro-Inflammatory Functions (Inhibited by LXA4) | Key Pro-Resolving Functions (Promoted by LXA4) |

| Neutrophil | Chemotaxis, Infiltration, Adhesion, Degranulation, ROS Production | Apoptosis, Non-phlogistic clearance |

| Macrophage | M1 Polarization, Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Efferocytosis, M2 Polarization, Anti-inflammatory Cytokine Production (IL-10) |

| Dendritic Cell | Maturation (Upregulation of CD80, CD86), Pro-inflammatory Cytokine Secretion | Maintenance of an immature, tolerogenic-like state |

Experimental Protocols for Studying this compound Function

A robust understanding of LXA4's role in any biological system requires validated and reproducible experimental methodologies. The following section provides step-by-step protocols for core assays.

Quantification of this compound by Competitive ELISA

Causality: This assay is essential for determining the concentration of LXA4 in biological samples (e.g., cell culture supernatants, plasma, peritoneal lavage fluid). It operates on the principle of competition between LXA4 in the sample and a fixed amount of enzyme-labeled LXA4 for a limited number of anti-LXA4 antibody binding sites coated on a microplate. The resulting signal is inversely proportional to the amount of LXA4 in the sample.

Methodology:

-

Sample Preparation:

-

Cell Culture Supernatants: Centrifuge at 1000 x g for 15 minutes to remove cellular debris. Use the supernatant directly or after appropriate dilution in the provided EIA buffer.

-

Serum/Plasma: For accurate measurement, extraction is recommended to remove interfering substances. A common method is solid-phase extraction (SPE) using C18 columns.

-

Acidify the sample to ~pH 3.5.

-

Pass the sample through a pre-conditioned C18 column.

-

Wash the column with water and then a non-polar solvent like hexane.

-

Elute LXA4 with a solvent such as methyl formate or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in EIA buffer.

-

-

-

Assay Procedure (based on a typical commercial kit):

-

Prepare LXA4 standards by performing serial dilutions of the provided stock solution to generate a standard curve (e.g., from ~5 pg/mL to 1000 pg/mL).

-

Add 50 µL of standards and prepared samples to the appropriate wells of the anti-LXA4 antibody-coated 96-well plate.

-

Add 50 µL of LXA4-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase-linked) to each well.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

-

Add 100-200 µL of the appropriate enzyme substrate solution to each well.

-

Incubate in the dark for 30-60 minutes for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance on a microplate reader at the recommended wavelength (e.g., 405-420 nm for pNPP, 450 nm for TMB).

-

Calculate the LXA4 concentration in samples by interpolating their absorbance values against the standard curve.

-

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Causality: This assay directly measures the ability of LXA4 to inhibit the directed migration of neutrophils toward a chemoattractant. The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the test compounds (LXA4) and chemoattractant are placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh venous blood of healthy donors using density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).

-

Perform a brief hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils (>95% purity) in a serum-free buffer (e.g., HBSS) at a concentration of 1-2 x 10^6 cells/mL.

-

-

Chemotaxis Assay:

-

Use a 96-well chemotaxis chamber (e.g., Transwell®) with a 3-5 µm pore size polycarbonate membrane.

-

To the lower wells, add 150-200 µL of buffer containing the chemoattractant (e.g., 10 nM LTB4 or 100 nM fMLP). For test wells, also add varying concentrations of LXA4 (e.g., 0.1-100 nM). Include a vehicle control.

-

Carefully place the membrane insert over the lower wells.

-

Add 50-100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the insert. The migrated cells are now in the lower chamber.

-

Quantify the migrated cells. A common method is to use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP, which is proportional to the cell number. Alternatively, cells can be lysed and quantified using a DNA-binding fluorescent dye or by direct cell counting.

-

Express the results as a percentage of migration relative to the chemoattractant-only control.

-

In Vitro Macrophage Efferocytosis Assay

Causality: This assay quantifies the ability of LXA4 to enhance the engulfment of apoptotic cells by macrophages. It involves co-culturing macrophages (phagocytes) with fluorescently labeled apoptotic cells (targets) and measuring the uptake of the targets by the phagocytes, typically via flow cytometry or fluorescence microscopy.

Methodology:

-

Preparation of Apoptotic Target Cells:

-

Use a suitable cell line (e.g., Jurkat T-cells, thymocytes) as the source of apoptotic targets.

-

Induce apoptosis by treating cells with UV radiation (e.g., 100 mJ/cm²) or a chemical inducer (e.g., 1 µM staurosporine for 3-4 hours). Apoptosis should be confirmed (>80% positive) by Annexin V/Propidium Iodide staining.

-

Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces brightly only in the acidic environment of the phagolysosome, or a stable fluorescent dye (e.g., CFSE, DiI). This distinguishes between merely attached and truly engulfed cells.

-

-

Preparation of Phagocytes:

-

Culture macrophages (e.g., primary bone marrow-derived macrophages (BMDMs), or a cell line like THP-1 differentiated with PMA) in 24- or 48-well plates until adherent and ready for assay.

-

-

Efferocytosis Assay:

-

Pre-treat the adherent macrophages with LXA4 (e.g., 1-100 nM) or vehicle control for 15-30 minutes at 37°C.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture, typically at a ratio of 3:1 or 5:1 (apoptotic cells:macrophages).

-

Co-culture for 60-120 minutes at 37°C to allow for engulfment.

-

Gently wash the wells multiple times with cold PBS to remove non-engulfed apoptotic cells. If a non-pH sensitive dye was used, an additional step of adding a quenching agent like trypan blue can be used to quench the fluorescence of surface-bound, non-internalized cells.

-

Analyze the results.

-

Flow Cytometry: Lift the macrophages using a non-enzymatic cell dissociation buffer. Stain with a macrophage-specific antibody (e.g., anti-F4/80 or anti-CD11b). The percentage of double-positive cells (macrophage marker+ and target cell fluorescence+) represents the efferocytosis index.

-

Fluorescence Microscopy: Fix and visualize the cells. The efferocytosis index can be calculated as the number of ingested apoptotic bodies per 100 macrophages.

-

-

In Vivo Zymosan-Induced Peritonitis Model

Causality: This is a classic, self-resolving model of acute inflammation used to study the dynamics of leukocyte infiltration and the efficacy of pro-resolving mediators in vivo. Intraperitoneal injection of zymosan (a yeast cell wall component) elicits a robust and predictable inflammatory response, characterized by an initial influx of neutrophils followed by a later wave of monocytes/macrophages that clear the apoptotic neutrophils and resolve the inflammation.

Methodology:

-

Animal Model: Use 8-12 week old mice (e.g., C57BL/6 strain).

-

Induction of Peritonitis: Administer zymosan A (e.g., 1 mg in 0.5 mL of sterile saline) via intraperitoneal (i.p.) injection.

-

LXA4 Administration: Administer LXA4 or a stable analog (e.g., 100 ng per mouse) via i.p. or intravenous (i.v.) injection at a specific time point relative to the zymosan challenge. To study its pro-resolving effects, LXA4 is typically given at the peak of neutrophil infiltration (e.g., 4-6 hours post-zymosan). A vehicle control group must be included.

-

Endpoint Analysis (Peritoneal Lavage):

-

At various time points after zymosan injection (e.g., 4, 12, 24, 48 hours), euthanize the mice.

-

Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of cold PBS containing 2 mM EDTA.

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and perform a differential cell count (neutrophils vs. mononuclear cells) using Wright-Giemsa or a similar stain.

-

The remaining cells can be used for flow cytometry to analyze specific cell populations (e.g., Ly6G+ neutrophils, F4/80+ macrophages) or for measurement of cytokines and lipid mediators (including LXA4) by ELISA or LC-MS/MS.

-

-

Data Interpretation: A successful pro-resolving effect of LXA4 would be demonstrated by a reduction in the peak number of neutrophils and a more rapid decline in neutrophil numbers (i.e., a shortened resolution interval), often accompanied by an increase in the number of efferocytosing macrophages.

Conclusion and Future Directions

This compound stands as a central figure in the active process of inflammation resolution. Its ability to halt neutrophil influx, promote the clearance of apoptotic cells, and reprogram macrophages toward a pro-reparative phenotype underscores its critical role in maintaining innate immune balance. The intricate signaling pathways initiated by LXA4 through the ALX/FPR2 receptor offer a wealth of targets for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced roles of LXA4 in various physiological and pathological contexts.

The development of stable LXA4 analogs and mimetics holds significant promise for the treatment of a wide range of chronic inflammatory diseases where resolution pathways are impaired, including cardiovascular disease, arthritis, inflammatory bowel disease, and neurodegenerative disorders. Future research will undoubtedly focus on further elucidating the ligand-biased signaling of the ALX/FPR2 receptor, discovering novel LXA4-regulated pathways, and translating the potent biology of this endogenous mediator into next-generation pro-resolving therapeutics.

References

-

Bannenberg, G. L., & Serhan, C. N. (2010). Specialized pro-resolving mediators (SPMs): novel therapeutic agents and biomarkers for resolution of inflammation. Frontiers in Immunology, 1, 59. [Link]

-

Neogen Corporation. (n.d.). This compound ELISA Kit Instructions. [Link]

-

Poon, I. K. H., Park, D., & Ravichandran, K. S. (2015). Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry. Journal of Visualized Experiments, (105), e53176. [Link]

-

Das, U. N. (2021). This compound (LXA4) as a Potential Drug for Diabetic Retinopathy. Medicina, 57(9), 957. [Link]

-

Chandrasekharan, J. A., & Sharma-Walia, N. (2015). Lipoxins: nature's way to resolve inflammation. Journal of Inflammation Research, 8, 181–192. [Link]

-

Borges, F. R., et al. (2022). Treatment with lipoxin A 4 improves influenza A infection outcome through macrophage reprogramming, anti-inflammatory and pro-resolutive responses. Scientific Reports, 12(1), 1-15. [Link]

-

Souza, P. R., et al. (2023). Therapeutic activity of this compound in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms. Frontiers in Immunology, 14, 1186981. [Link]

-

Sharma, A., & Sharma, S. (2020). This compound, a 5-lipoxygenase pathway metabolite, modulates immune response during acute respiratory tularemia. Frontiers in Immunology, 11, 169. [Link]

-

Chandrasekharan, J. A., & Sharma-Walia, N. (2015). Lipoxins: nature's way to resolve inflammation. Journal of Inflammation Research, 8, 181–192. [Link]

-

Wikipedia. (2023). Lipoxin. [Link]

-

N'JOY Biochemistry. (2021, June 20). Eicosanoids part 2 (Leukotrienes, Lipoxins) | Lipid Chemistry-12 | Biochemistry [Video]. YouTube. [Link]

-

Canny, G. O., & Lessey, B. A. (2013). A role for this compound as an anti-inflammatory mediator in the human endometrium. Reproduction, 146(5), 493-503. [Link]

-

Tabas Lab. (n.d.). Standardized Tabas Laboratory In-Vitro Efferocytosis Engulfment Assay. Columbia University. [Link]

-

Takano, T., et al. (1998). This compound and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. Journal of immunology, 160(5), 2133-2139. [Link]

-

Liu, Y., et al. (2020). Lipoxin suppresses inflammation via the TLR4/MyD88/NF‐κB pathway in periodontal ligament cells. Journal of Cellular and Molecular Medicine, 24(16), 9111-9122. [Link]

-

Cai, W., et al. (2022). This compound regulates M1/M2 macrophage polarization via FPR2-IRF pathway. Inflammopharmacology, 30(2), 529-540. [Link]

-

Tallman, K. A., et al. (2024). This compound yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling. Journal of Biological Chemistry, 300(2), 105625. [Link]

-

Getz, G. S., & Reardon, C. A. (2016). Analysis of Neutrophil Chemotaxis. In Atherosclerosis (pp. 25-33). Humana Press, New York, NY. [Link]

-

El Kebir, D., & Filep, J. G. (2013). The effect and mechanism of this compound on neutrophil function in LPS-induced lung injury. Mediators of Inflammation, 2013. [Link]

-

Prieto, P., et al. (2023). Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond. Pharmacological Research, 106982. [Link]

-

Wikipedia. (2024). Aspirin. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for this compound (LXA4). [Link]

-

Fujieda, Y., et al. (2013). Inflammation and resolution are associated with upregulation of fatty acid β-oxidation in zymosan-induced peritonitis. PloS one, 8(6), e66270. [Link]

-

Filep, J. G. (2013). Biasing the this compound/formyl peptide receptor 2 pushes inflammatory resolution. Proceedings of the National Academy of Sciences, 110(37), 14826-14827. [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. [Link]

-

Ye, J., et al. (2022). This compound alleviates inflammation in Aspergillus fumigatus–stimulated human corneal epithelial cells by Nrf2/HO-1 signaling pathway. Journal of Inflammation Research, 15, 6997. [Link]

An In-Depth Technical Guide to Aspirin-Triggered Lipoxin A4 Formation: From Core Mechanism to In Vivo Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of Aspirin-Triggered Lipoxin A4 (ATL), a key endogenous anti-inflammatory mediator. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Paradigm Shift from Pro-inflammatory Eicosanoids to Pro-Resolving Mediators

For decades, the eicosanoid field was dominated by the study of pro-inflammatory mediators such as prostaglandins and leukotrienes. However, the discovery of lipoxins represented a paradigm shift, revealing a class of endogenous lipid mediators that actively promote the resolution of inflammation. Lipoxins are trihydroxytetraene-containing eicosanoids generated during the inflammatory response that act as "braking signals" for leukocyte trafficking and activation[1][2].

Aspirin, a cornerstone of anti-inflammatory and anti-thrombotic therapy, has a unique and fascinating interaction with the lipoxin pathway. Beyond its well-established inhibition of cyclooxygenase (COX) enzymes, aspirin triggers the biosynthesis of a novel class of lipoxin epimers, termed aspirin-triggered lipoxins (ATLs)[3]. The primary member of this class, 15-epi-lipoxin A4, exhibits potent anti-inflammatory and pro-resolving activities, often with greater metabolic stability than its native counterpart[4]. This guide will delve into the precise biochemical mechanisms of ATL formation and provide detailed methodologies for its study.

The Core Mechanism: Aspirin's Unique Acetylation of COX-2 and the Transcellular Biosynthesis of ATL

The formation of ATL is a prime example of transcellular biosynthesis, requiring the coordinated action of at least two different cell types. The process is initiated by the unique ability of aspirin to acetylate the cyclooxygenase-2 (COX-2) enzyme.

Aspirin's Acetylation of COX-2: A Switch in Enzymatic Activity

Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), which typically inhibit COX-2 through competitive binding, aspirin irreversibly acetylates a serine residue (Ser-516) within the active site of the enzyme[5]. This covalent modification does not completely abolish enzymatic activity but rather redirects its catalytic function. Instead of producing prostaglandin G2/H2, the acetylated COX-2 converts arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE)[4][6].

Transcellular Biosynthesis: The Role of 5-Lipoxygenase in Leukocytes

The 15R-HETE produced by aspirin-acetylated COX-2 in cells like vascular endothelial cells is then released and taken up by neighboring leukocytes, such as neutrophils, which express 5-lipoxygenase (5-LOX)[1][6]. Within the leukocyte, 5-LOX acts on 15R-HETE to form an unstable epoxide intermediate, which is subsequently hydrolyzed to generate 15-epi-lipoxin A4[1]. This intercellular cooperation is a critical control point in the generation of this potent anti-inflammatory mediator.

Caption: Biochemical pathway of Aspirin-Triggered this compound (ATL) formation.

Methodologies for Studying ATL Formation: In Vitro and In Vivo Approaches

The study of ATL formation requires carefully designed experimental systems that recapitulate the necessary cellular interactions.

In Vitro Co-culture of Endothelial Cells and Neutrophils

This protocol provides a robust in vitro system to study the transcellular biosynthesis of ATL.

Rationale: This co-culture system mimics the in vivo interaction between the vascular endothelium and circulating neutrophils, providing a controlled environment to study the aspirin-dependent generation of ATL.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence in endothelial growth medium.

-

Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

-

Aspirin Treatment:

-

Pre-treat confluent HUVEC monolayers with aspirin (100 µM) for 30 minutes at 37°C to ensure COX-2 acetylation.

-

Wash the HUVEC monolayers twice with phosphate-buffered saline (PBS) to remove excess aspirin.

-

-

Co-culture Incubation:

-

Add the isolated neutrophils (e.g., 5 x 10^6 cells/mL) to the aspirin-treated HUVEC monolayers.

-

Stimulate the co-culture with a calcium ionophore (e.g., A23187, 5 µM) and arachidonic acid (20 µM) for 30 minutes at 37°C.

-

-

Sample Collection and Processing:

-

Terminate the incubation by placing the culture plates on ice.

-

Collect the supernatant and centrifuge to remove cells.

-

Perform solid-phase extraction (SPE) of the supernatant to concentrate the lipid mediators.

-

Human Whole Blood Assay

This ex vivo assay provides a physiologically relevant system to assess ATL formation in the presence of all blood cellular components.

Rationale: Using whole blood preserves the complex interplay between different cell types (neutrophils, platelets, endothelial cells) involved in ATL biosynthesis.

Step-by-Step Protocol:

-

Blood Collection:

-

Draw venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

-

Aspirin Incubation:

-

Pre-incubate the whole blood with aspirin (e.g., 1 mM) or vehicle control for 15 minutes at 37°C.

-

-

Stimulation:

-

Stimulate the blood with a calcium ionophore (e.g., A23187, 10 µM) for 30-60 minutes at 37°C.

-

-

Sample Processing:

-

Terminate the reaction by adding two volumes of ice-cold methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for lipid extraction and analysis.

-

Murine Air Pouch Model of Inflammation

This in vivo model allows for the study of ATL formation in the context of a localized inflammatory response.

Rationale: The air pouch model creates a contained cavity where inflammatory exudate can be collected, providing a rich source of cells and mediators for analysis.

Step-by-Step Protocol:

-

Air Pouch Formation:

-

Inject 3 mL of sterile air subcutaneously into the dorsal side of a mouse.

-

Three days later, inject 1.5 mL of sterile air to maintain the pouch.

-

-

Aspirin Administration:

-

Administer aspirin (e.g., 100 mg/kg, intraperitoneally) or vehicle control to the mice one hour before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject an inflammatory stimulus (e.g., carrageenan or zymosan) into the air pouch.

-

-

Exudate Collection:

-

At a specified time point (e.g., 4 hours), lavage the air pouch with sterile saline to collect the inflammatory exudate.

-

Centrifuge the exudate to separate the cells from the supernatant. The supernatant can be used for lipid mediator analysis.

-

Caption: General experimental workflow for studying ATL formation.

Analytical Techniques for ATL Quantification

Accurate and sensitive quantification of ATL is crucial for understanding its biological roles. Two primary methods are employed: enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Competitive binding of ATL and an enzyme-labeled ATL tracer to a limited number of anti-ATL antibody binding sites. | Separation of ATL from other lipids by liquid chromatography followed by detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern. |

| Advantages | High throughput, relatively low cost, and good sensitivity.[3] | High specificity and accuracy, ability to simultaneously quantify multiple lipid mediators, and definitive structural confirmation.[2] |

| Disadvantages | Potential for cross-reactivity with structurally similar molecules. | Lower throughput, higher equipment cost, and requires specialized expertise. |

ELISA for 15-epi-Lipoxin A4

Rationale: ELISA provides a sensitive and high-throughput method for the quantification of ATL in biological samples.

Step-by-Step Protocol (General Outline):

-

Plate Coating: Coat a 96-well microplate with an anti-15-epi-lipoxin A4 antibody.

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of 15-epi-lipoxin A4 standard.

-

Sample and Standard Incubation: Add the standards and samples to the coated wells, followed by the addition of a 15-epi-lipoxin A4-enzyme conjugate.

-

Competitive Binding: Incubate the plate to allow for competitive binding between the ATL in the sample/standard and the enzyme conjugate for the antibody binding sites.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate that is converted by the enzyme on the conjugate to produce a detectable signal (e.g., colorimetric or fluorescent).

-

Signal Detection: Measure the signal using a microplate reader. The signal intensity is inversely proportional to the concentration of ATL in the sample.

LC-MS/MS for Definitive Quantification